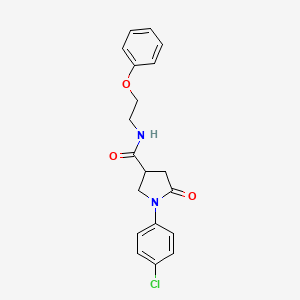
1-(4-chlorophenyl)-5-oxo-N-(2-phenoxyethyl)-3-pyrrolidinecarboxamide
Descripción general
Descripción
1-(4-chlorophenyl)-5-oxo-N-(2-phenoxyethyl)-3-pyrrolidinecarboxamide, also known as CEP-1347, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases. This molecule was first synthesized in the mid-1990s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
1-(4-chlorophenyl)-5-oxo-N-(2-phenoxyethyl)-3-pyrrolidinecarboxamide acts as a selective inhibitor of the JNK pathway, which is activated by stress and inflammation. This pathway is involved in the regulation of cell death and survival, and its activation has been implicated in the pathogenesis of neurodegenerative diseases. By inhibiting the JNK pathway, this compound can protect neurons from damage and promote their survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in both in vitro and in vivo studies. These include the inhibition of JNK phosphorylation, the reduction of oxidative stress, and the prevention of neuronal apoptosis. In addition, this compound has been shown to improve motor function and reduce neuronal loss in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(4-chlorophenyl)-5-oxo-N-(2-phenoxyethyl)-3-pyrrolidinecarboxamide is its high selectivity for the JNK pathway, which reduces the risk of off-target effects. In addition, this molecule has been extensively studied in animal models of neurodegenerative diseases, which provides a wealth of data on its efficacy and safety. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 1-(4-chlorophenyl)-5-oxo-N-(2-phenoxyethyl)-3-pyrrolidinecarboxamide and its potential therapeutic applications. These include the development of more soluble analogs of this molecule, the investigation of its effects on other signaling pathways involved in neurodegeneration, and the exploration of its potential use in combination with other neuroprotective agents. In addition, further studies are needed to determine the optimal dosing and administration regimens for this molecule in clinical settings.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-5-oxo-N-(2-phenoxyethyl)-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. This molecule has been shown to have neuroprotective effects by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-15-6-8-16(9-7-15)22-13-14(12-18(22)23)19(24)21-10-11-25-17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDOPLFFHXYAKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![17-{2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3987373.png)
![1-(2-ethoxyphenyl)-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3987374.png)
![ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3987375.png)
![9-nitro-3,4-dihydro-2H,6H,7H-chromeno[2',3':4,5]pyrimido[2,1-b][1,3]thiazine-6,7-dione](/img/structure/B3987382.png)
![N-[1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B3987386.png)
![(1R*,2S*)-N-(tert-butyl)-N'-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]cyclohexane-1,2-dicarboxamide](/img/structure/B3987394.png)
![1-[cyclohexyl(ethyl)amino]-3-(2,4-dichlorophenoxy)-2-propanol hydrochloride](/img/structure/B3987395.png)
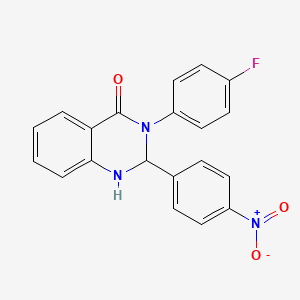
![ethyl 2-[2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3987423.png)
![1-(1-{1-[(4-fluorophenoxy)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B3987425.png)
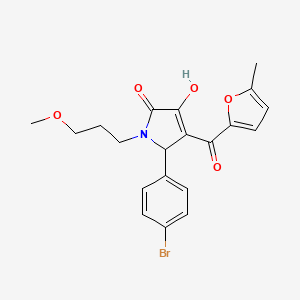
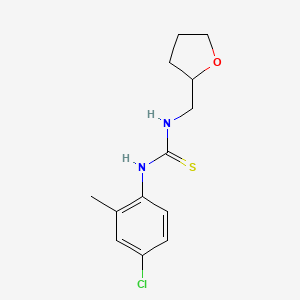
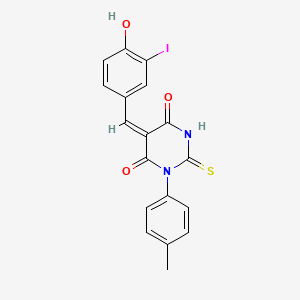
![4-{[2-(1-cyclohexen-1-yl)ethyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B3987439.png)